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Compound of Interest

Compound Name: Tributyltin methoxide

Cat. No.: B086772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the addition reactions of

tributyltin methoxide, a versatile organotin reagent. The document details its reactivity with

various unsaturated substrates, including carbonyls, isothiocyanates, carbon disulfide, and in

hydrostannylation reactions of alkynes. Experimental protocols for key transformations are

provided, along with summarized quantitative data and diagrams of relevant reaction

mechanisms and biological signaling pathways.

Addition to Carbonyl Compounds
Tributyltin methoxide readily adds across the carbon-oxygen double bond of aldehydes and

activated ketones. The reaction is typically exothermic and proceeds via a polar mechanism,

likely through a six-membered cyclic transition state.[1] Simple ketones are generally

unreactive unless activated by electron-withdrawing groups.
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Substrate Product
Reaction
Conditions

Yield (%)
Spectroscopic
Data
Highlights

Chloral

(Cl₃CCHO)

1,1,1-trichloro-2-

methoxy-2-

(tributylstannoxy)

ethane

Exothermic

reaction upon

mixing at room

temperature.

Quantitative

¹H NMR: δ ~5.05

(s, 1H, CH), δ

~3.4 (s, 3H,

OCH₃)

Hexachloroaceto

ne ((Cl₃C)₂CO)

1,1,1,3,3,3-

hexachloro-2-

methoxy-2-

(tributylstannoxy)

propane

Exothermic

reaction in CCl₄

at room

temperature.

High

IR: Absence of

C=O stretch at

1780 cm⁻¹

Experimental Protocol: Addition of Tributyltin Methoxide
to Chloral

To a flask containing freshly distilled chloral (1 equivalent), add tributyltin methoxide (1

equivalent) dropwise with stirring at room temperature under an inert atmosphere (e.g.,

nitrogen or argon).

The reaction is exothermic and proceeds rapidly upon mixing.

After the initial reaction subsides, continue stirring for 30 minutes to ensure completion.

The resulting 1:1 adduct, 1,1,1-trichloro-2-methoxy-2-(tributylstannoxy)ethane, is obtained in

quantitative yield and can be characterized by NMR spectroscopy. Note that the adduct may

dissociate upon heating.

Addition to Heteroallenes
Tributyltin methoxide reacts with heteroallenes such as isothiocyanates and carbon disulfide,

leading to the formation of dithiocarbamates and dithiocarbonates, respectively. These

reactions are synthetically useful for the preparation of various organotin-sulfur compounds.
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The addition to isothiocyanates, such as phenyl isothiocyanate, results in the formation of N-

phenyl-S-(tributylstannyl)dithiocarbamate.

Quantitative Data for Isothiocyanate Addition

Substrate Product
Reaction
Conditions

Yield (%)
Spectroscopic
Data
Highlights

Phenyl

isothiocyanate

(PhNCS)

Methyl N-phenyl-

S-

(tributylstannyl)di

thiocarbamate

Mixing of

reactants, often

with gentle

heating.

High

Characterized by

IR and NMR

spectroscopy,

showing the

presence of the

dithiocarbamate

linkage.

Experimental Protocol: Addition to Phenyl
Isothiocyanate

In a reaction vessel under an inert atmosphere, dissolve phenyl isothiocyanate (1 equivalent)

in a suitable anhydrous solvent such as toluene.

Add tributyltin methoxide (1 equivalent) to the solution.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several

hours until the reaction is complete (monitored by TLC or IR spectroscopy).

Remove the solvent under reduced pressure to obtain the crude product, which can be

purified by recrystallization or chromatography if necessary.

Addition to Carbon Disulfide
Tributyltin methoxide adds to carbon disulfide to form O-methyl S-(tributylstannyl)

dithiocarbonate.

Quantitative Data for Carbon Disulfide Addition
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Substrate Product
Reaction
Conditions

Yield (%)
Spectroscopic
Data
Highlights

Carbon Disulfide

(CS₂)

O-methyl S-

(tributylstannyl)

dithiocarbonate

Reaction in a

suitable solvent

at room

temperature or

with heating.

High

IR spectroscopy

shows

characteristic

C=S stretching

frequencies.

Experimental Protocol: Addition to Carbon Disulfide
Under an inert atmosphere, add tributyltin methoxide (1 equivalent) to a solution of carbon

disulfide (excess) in an anhydrous solvent.

Stir the mixture at room temperature for several hours.

The progress of the reaction can be followed by the disappearance of the starting materials.

After completion, the excess carbon disulfide and solvent are removed under reduced

pressure to yield the dithiocarbonate adduct.

Hydrostannylation of Alkynes
While direct hydrostannylation with tributyltin methoxide is not typical, it can be used in a

tandem reaction sequence involving hydroboration of an alkyne followed by transmetalation

with tributyltin methoxide to produce vinylstannanes. This method provides excellent

stereoselectivity for the (E)-isomer. Alternatively, tributyltin hydride, which can be generated in

situ from precursors like bis(tributyltin) oxide (which is related to the methoxide), is commonly

used in palladium-catalyzed hydrostannylation.[2]

Quantitative Data for Hydrostannylation of a Terminal
Alkyne
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Substrate Product
Reaction
Conditions

Yield (%)
Stereoselectivi
ty

1-Octyne

(E)-1-

(Tributylstannyl)-

1-octene

1.

Dicyclohexylbora

ne, THF, 0 °C to

rt. 2. Tributyltin

methoxide, rt.

~70-80% High (E/Z > 98:2)

Experimental Protocol: Hydrostannylation of 1-Octyne
via Hydroboration-Transmetalation
Step 1: Hydroboration

To a solution of dicyclohexylborane (1.1 equivalents) in anhydrous THF at 0 °C under an

inert atmosphere, add 1-octyne (1 equivalent) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 2: Transmetalation

Cool the solution of the resulting vinylborane to 0 °C.

Add tributyltin methoxide (1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with saturated aqueous ammonium chloride solution.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the pure (E)-

vinylstannane.
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Reaction Workflow: Hydrostannylation of Alkynes

Step 1: Hydroboration

Step 2: Transmetalation

Terminal Alkyne (E)-Vinylborane

  + DCHB
  THF, 0°C to rt

Dicyclohexylborane

(E)-Vinylstannane

  + Bu₃SnOMe
  rt

Tributyltin
Methoxide

Click to download full resolution via product page

Caption: Workflow for the stereoselective synthesis of (E)-vinylstannanes.

Signaling Pathway: General Mechanism of Tributyltin
(TBT) Endocrine Disruption
Note: The following diagram illustrates a known signaling pathway affected by tributyltin (TBT)

compounds in general. While the specific biological activities of the adducts from tributyltin
methoxide reactions are not well-characterized, they may exhibit similar or modified activities

due to the presence of the tributyltin moiety.

Tributyltin compounds are known endocrine disruptors that can activate the Retinoid X

Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling

pathways.[3][4][5][6] This activation can lead to downstream effects on gene expression related

to adipogenesis and other metabolic processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Organometallic reactions. Part VI. The addition of the Sn–O bond to the carbonyl group -
Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

2. chemistry.msu.edu [chemistry.msu.edu]

3. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors -
PMC [pmc.ncbi.nlm.nih.gov]

4. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in
bone marrow multipotent stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and
Inflammation in Mammalians Cells [frontiersin.org]

To cite this document: BenchChem. [Application Notes and Protocols: Addition Reactions of
Tributyltin Methoxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086772#addition-reactions-of-tributyltin-methoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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